molecular formula C19H12Cl2O3 B5246349 2-[3,5-dichloro-4-(prop-2-en-1-yloxy)benzylidene]-1H-indene-1,3(2H)-dione

2-[3,5-dichloro-4-(prop-2-en-1-yloxy)benzylidene]-1H-indene-1,3(2H)-dione

Cat. No.: B5246349
M. Wt: 359.2 g/mol
InChI Key: LFUVNQXJMBJMDG-UHFFFAOYSA-N
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Description

2-[3,5-dichloro-4-(prop-2-en-1-yloxy)benzylidene]-1H-indene-1,3(2H)-dione is a synthetic organic compound that belongs to the class of indene derivatives

Preparation Methods

The synthesis of 2-[3,5-dichloro-4-(prop-2-en-1-yloxy)benzylidene]-1H-indene-1,3(2H)-dione typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3,5-dichloro-4-(prop-2-en-1-yloxy)benzaldehyde.

    Condensation Reaction: The benzaldehyde derivative undergoes a condensation reaction with indene-1,3-dione in the presence of a base such as sodium hydroxide or potassium hydroxide.

    Reaction Conditions: The reaction is typically carried out in an organic solvent such as ethanol or methanol at elevated temperatures (around 60-80°C) for several hours.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

2-[3,5-dichloro-4-(prop-2-en-1-yloxy)benzylidene]-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.

    Addition: The double bond in the prop-2-en-1-yloxy group can participate in addition reactions with electrophiles such as halogens or hydrogen halides.

Scientific Research Applications

2-[3,5-dichloro-4-(prop-2-en-1-yloxy)benzylidene]-1H-indene-1,3(2H)-dione has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: It has been studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the development of new drugs for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[3,5-dichloro-4-(prop-2-en-1-yloxy)benzylidene]-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to and inhibit the activity of certain enzymes or receptors involved in disease processes.

    Pathways: It may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

2-[3,5-dichloro-4-(prop-2-en-1-yloxy)benzylidene]-1H-indene-1,3(2H)-dione can be compared with other similar compounds such as:

    3,5-Dichloro-4-(prop-2-yn-1-yloxy)benzaldehyde: This compound shares a similar structure but differs in the presence of a triple bond instead of a double bond in the prop-2-en-1-yloxy group.

    Indole Derivatives: These compounds also contain an indene or indole nucleus and exhibit diverse biological activities, making them valuable in medicinal chemistry.

    Imidazole Containing Compounds: These heterocyclic compounds have a similar aromatic structure and are known for their broad range of chemical and biological properties.

Properties

IUPAC Name

2-[(3,5-dichloro-4-prop-2-enoxyphenyl)methylidene]indene-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12Cl2O3/c1-2-7-24-19-15(20)9-11(10-16(19)21)8-14-17(22)12-5-3-4-6-13(12)18(14)23/h2-6,8-10H,1,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFUVNQXJMBJMDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=C(C=C(C=C1Cl)C=C2C(=O)C3=CC=CC=C3C2=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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